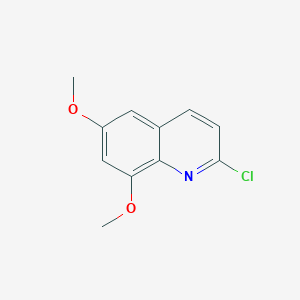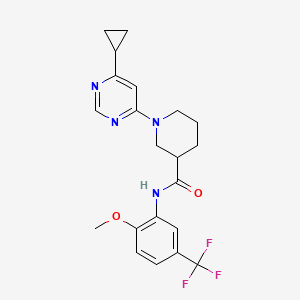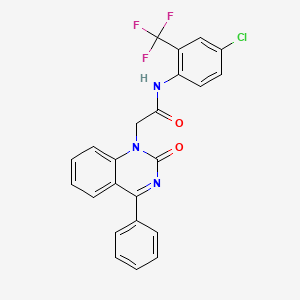
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H15ClF3N3O2 and its molecular weight is 457.84. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Design and Synthesis for Pharmacological Activities
A variety of quinazolinyl acetamides, including compounds structurally related to the specified chemical, have been synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Certain compounds demonstrated potent analgesic and anti-inflammatory activities, highlighting their pharmacological potential (Alagarsamy et al., 2015).
Molecular Docking Studies
Molecular docking studies have been conducted on quinazolinone analogs to evaluate their binding affinity with protein targets, indicating potential antibacterial activity against various bacterial strains. This research demonstrates the utility of computational methods in predicting the pharmacological interactions of quinazolinyl acetamides (Rajasekaran & Rao, 2015).
Antimicrobial and Anti-inflammatory Properties
Several studies have synthesized and evaluated the antimicrobial and anti-inflammatory properties of quinazolinyl acetamides. These compounds have shown promising activity against a range of bacterial and fungal strains, as well as significant anti-inflammatory effects, which could be beneficial for the development of new therapeutic agents (Patel & Shaikh, 2011).
Propriétés
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF3N3O2/c24-15-10-11-18(17(12-15)23(25,26)27)28-20(31)13-30-19-9-5-4-8-16(19)21(29-22(30)32)14-6-2-1-3-7-14/h1-12H,13H2,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJBXVVDMNJLPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

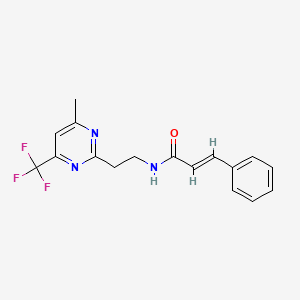
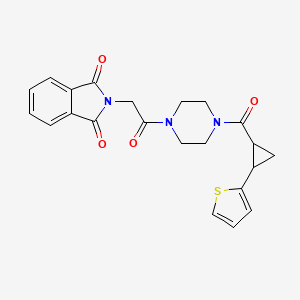
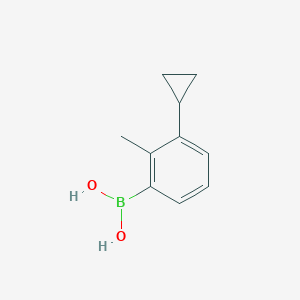
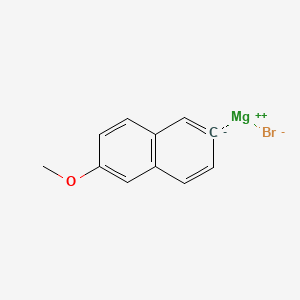
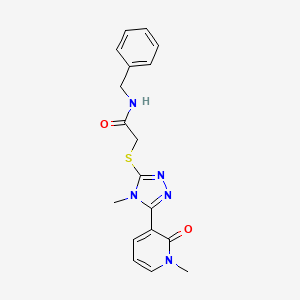

![4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile](/img/structure/B2375815.png)
![N-(2-furylmethyl)-4-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2375816.png)
![2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid](/img/structure/B2375818.png)
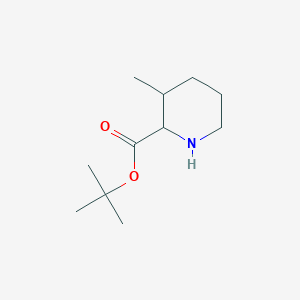
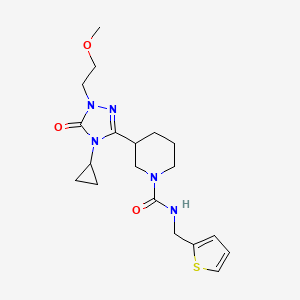
![1,6-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2375823.png)
